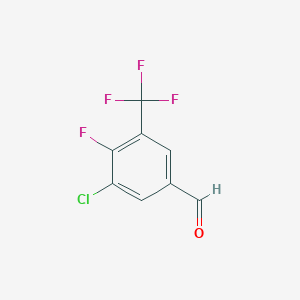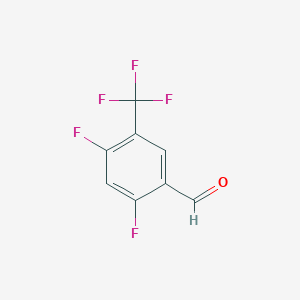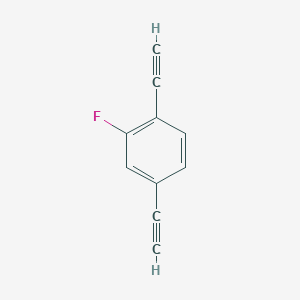
1,4-二乙炔基-2-氟苯
描述
1,4-Diethynyl-2-fluorobenzene is a derivative of diethynylbenzene with a fluorine atom substituted at the second position of the aromatic ring. This compound is of interest due to its unique photophysical properties and its potential use in the development of new materials with specific optical characteristics .
Synthesis Analysis
The synthesis of 1,4-diethynyl-2-fluorobenzene derivatives has been achieved through various methods. One approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. This method has been used to prepare 1,4-diethynylbenzene and its derivatives, including those with alkoxy substituents . The structures of the synthesized compounds are typically confirmed using techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,4-diethynyl-2-fluorobenzene and its derivatives has been extensively studied. X-ray diffraction methods have been used to determine the crystal structures of these compounds, revealing the presence of various intermolecular interactions. For instance, hydrogen bonds such as C-H...π and C-H...F are observed, which can be influenced by the degree of fluorination on the aromatic ring . These interactions play a significant role in the packing and stability of the crystal structures.
Chemical Reactions Analysis
The reactivity of 1,4-diethynyl-2-fluorobenzene derivatives has been explored in the context of polymerization reactions. For example, on-surface polymerization of 1,4-diethynylbenzene on a Cu(111) surface has been investigated using scanning tunneling microscopy, leading to the formation of disordered covalent networks . Additionally, the thermolysis of related compounds has been studied, providing insights into the mechanisms and intermediates involved in the formation of dehydrobenzene species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diethynyl-2-fluorobenzene derivatives are influenced by their molecular structure. Optical spectroscopic measurements have shown that substituents on the aromatic spacer group can affect the properties of the resulting organometallic polymers, with fluorinated derivatives exhibiting increased thermal stability . The photophysics of these compounds have also been analyzed, revealing that the fluorescence emission in the solid state can have components assigned to both monomers and aggregates, with the latter showing broad and red-shifted absorption and emission bands . The fluorescence quantum yield and singlet lifetime of these compounds in solution have been characterized, providing further understanding of their photophysical behavior .
科学研究应用
光物理性质
- 1,4-二乙炔基-2-氟苯的晶体展示出丰富的堆积结构,在同一晶胞中形成共面三聚体、二聚体和单体。这种独特的排列允许详细研究聚集对其光物理性质的影响。该化合物在固态中表现出双荧光发射,这归因于单体和聚集体,以及在高浓度和低温下吸收红移 (Levitus 等人,2001)。
反应性和稳定性
- 反应性和中间体形成已在 1,4-二乙炔基-2-氟苯衍生物中得到研究。1,4-脱氢苯作为二乙炔基烯烃热解中的中间体及其反应性(尤其是在自由基对形成中)已被探索,提供了对这些化合物的反应性自旋态和双自由基性质的见解 (Lockhart & Bergman,1980、1981)。
化学合成和应用
- 合成技术如 Sonogashira 偶联反应已被用于创建 1,4-二乙炔基-2-氟苯的衍生物,扩大了其在各种化学应用中的用途。这些衍生物用于开发具有特定光学和电子性质的共轭聚合物和材料 (Chun-hua,2007)。
相互作用研究
- 涉及 1,4-二乙炔基-2-氟苯和类似化合物的分子间相互作用已得到研究,特别是关注晶体结构中的 C−H···F 相互作用。这些研究有助于理解 C−F 基团的弱受体能力及其在确定这些化合物的结构特征中所扮演的角色 (Thalladi 等人,1998)。
传感器应用
- 使用 1,4-二乙炔基-2-氟苯衍生物开发荧光传感器用于检测 Hg2+ 等离子体已得到研究。这些传感器表现出特定的光学响应,突出了这些化合物在环境监测和分析化学中的潜力 (Li 等人,2010)。
安全和危害
作用机制
Target of Action
It’s known that this compound is a part of the family of poly(phenyleneethynylene)s , which are known for their electron-transport abilities and intense fluorescence emission . These properties suggest that the compound could interact with various targets involved in electron transport and light emission processes.
Mode of Action
The mode of action of 1,4-Diethynyl-2-fluorobenzene involves its photophysical properties. In solutions and crystals, this compound exhibits a red-shifted absorption that becomes observable at high concentrations and low temperatures . The fluorescence emission in the solid state is dual, with components assigned to monomers and aggregates . Efficient monomer-to-aggregate energy transfer is observed, suggesting an interaction between the compound and its targets that results in energy transfer .
Biochemical Pathways
Given its photophysical properties, it can be inferred that this compound may influence pathways related to light absorption and emission, as well as electron transport .
Result of Action
The molecular and cellular effects of 1,4-Diethynyl-2-fluorobenzene’s action are primarily observed in its photophysical properties. The compound exhibits a red-shifted absorption and dual fluorescence emission in the solid state . These properties suggest that the compound could have potential applications in photonics and sensing due to its ability to transport electrons and emit light .
Action Environment
The action of 1,4-Diethynyl-2-fluorobenzene is influenced by environmental factors such as concentration and temperature . High concentrations and low temperatures enhance the compound’s red-shifted absorption . Additionally, the compound’s fluorescence emission is influenced by its aggregation state, with different emission components observed for monomers and aggregates .
属性
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)
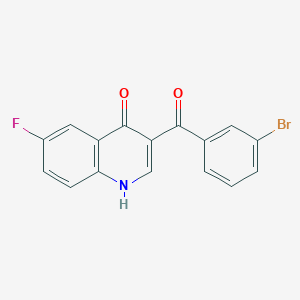

![3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B3034019.png)
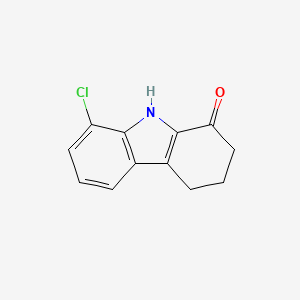
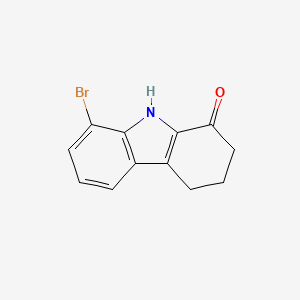
![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)
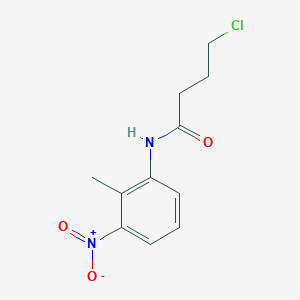
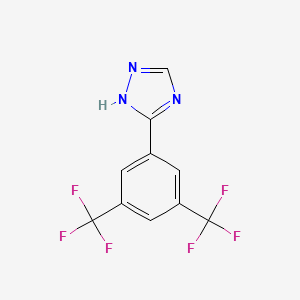
![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


